molecular formula C16H11NO3 B1292229 2-Acetoxy-4'-cyanobenzophenone CAS No. 890099-34-0

2-Acetoxy-4'-cyanobenzophenone

Cat. No.: B1292229
CAS No.: 890099-34-0
M. Wt: 265.26 g/mol
InChI Key: LPPXBZLLAJWTOV-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27. It is also known by its IUPAC name, 2-(4-cyanobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxy-4’-cyanobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetate group .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-cyanobenzophenone often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-4’-cyanobenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-cyanobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

2-Acetoxy-4'-cyanobenzophenone (CAS No. 890099-34-0) is a synthetic compound belonging to the class of benzophenone derivatives. It features an acetoxy group at the 2-position and a cyano group at the 4'-position of the benzophenone core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C16H11NO3C_{16}H_{11}NO_3, and its structure can be represented by the following canonical SMILES notation:

CC O OC1 CC C C C1 C O C2 CC CC C2 C N\text{CC O OC1 CC C C C1 C O C2 CC CC C2 C N}

The biological activity of this compound is attributed to its ability to interact with various biological targets. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may enhance its biological effects. The cyano group can participate in biochemical pathways, potentially leading to the formation of reactive intermediates that affect cellular functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, leading to G1-phase arrest.
  • Apoptosis Induction : Activation of caspase cascades has been observed, promoting programmed cell death in tumor cells.
  • Metastasis Inhibition : The compound suppresses the secretion of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes:

  • Bacterial Inhibition : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also been tested against fungal strains, indicating potential as an antifungal agent.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential for this compound as a lead structure for developing new anticancer therapies.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound4530

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Safety and Toxicity

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in normal cell lines. However, further investigations are needed to fully understand its safety margins and potential side effects.

Properties

IUPAC Name

[2-(4-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXBZLLAJWTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641571
Record name 2-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-34-0
Record name 2-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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